N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide group). It also contains a 1,2-oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the difluorophenyl group indicates that there are two fluorine atoms attached to the phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring and the difluorophenyl and trimethoxybenzamide groups would contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The oxazole ring, for example, might undergo reactions at the nitrogen or oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other substances .Scientific Research Applications
Antifungal Agent Synthesis
The compound F2493-1309 serves as a key intermediate in the synthesis of the antifungal agent Posaconazole . Compared to existing antifungal drugs, Posaconazole exhibits higher potency against a broad range of fungal pathogens, including Aspergillus, Candida, and Cryptococcus . Its unique chemical structure contributes to this enhanced efficacy.
Chemical Biology of Epigenetic Modifications
F2493-1309 is relevant in the field of chemical modifications on biomolecules. Researchers are increasingly recognizing that chemical derivatization of nucleobases within DNA and RNA, as well as amino acids in proteins, establishes a second layer of information. Investigating F2493-1309’s impact on epigenetic processes could yield valuable insights .
Fluorescent Probes (FPs) and Nanobodies
Fluorescent probes play a crucial role in biological research. F2493-1309, with its unique structure, could serve as a potential fluorescent probe. Researchers have been exploring nanobodies targeting FPs, including their antibodies, to enhance imaging and detection capabilities. Investigating F2493-1309’s suitability as an FP or its interaction with nanobodies could be an exciting avenue .
Enantioselective Borane Reduction
F2493-1309 has been involved in enantioselective borane reduction of trifluoroacetophenone. This reaction pathway highlights its potential in synthetic chemistry and asymmetric synthesis .
Forensic Identification
In forensic genetics, X-chromosomal short tandem repeats (X-STRs) are essential. F2493-1309 could be a valuable addition to the SureID® X37 system, which simultaneously amplifies 36 X-STR loci. Its sensitivity, stability, and reliability make it suitable for typical forensic cases. Population investigations further confirm its utility as a potent supplementary tool in forensic applications .
Antibacterial Properties
While not directly studied for antibacterial properties, F2493-1309’s structural features suggest potential. Similar compounds, such as triazolothiadiazoles, have demonstrated antimicrobial potency. Further research could explore F2493-1309’s antibacterial effects .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O5/c1-26-17-6-11(7-18(27-2)19(17)28-3)20(25)23-10-13-9-16(29-24-13)14-5-4-12(21)8-15(14)22/h4-9H,10H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFAKWKVQAQDAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.